Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Chemical Structure and Properties Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 118055-06-4, 83071-00-5) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a tetrahydropyridine ring and an ethyl ester substituent at the 3-position. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The ethyl ester group enhances lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYNSVHJHJUZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556550 | |
| Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118055-06-4 | |
| Record name | Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Involving Boc Protection and Deprotection
A patent by CN104140427A outlines a four-step synthesis starting from 5-amino-1H-pyrazole (Figure 1). The process begins with Boc protection using tert-butyl dicarbonate in dichloromethane, yielding 1H-pyrazole-5-t-butyl carbamate (72g from 50g starting material). Subsequent nucleophilic substitution with 1,3-dibromopropane in tetrahydrofuran (THF) produces 1-(3-bromopropyl)-1H-pyrazole-5-t-butyl carbamate (76g from 70g precursor). Deprotection with HCl in dichloromethane followed by cyclization in toluene with potassium hydroxide affords the final product in 40% overall yield.
Critical Parameters:
-
Boc protection efficiency: >90% at room temperature
-
Cyclization temperature: Reflux conditions (110–120°C)
-
Key limitation: Low cyclization yield (18% in final step) due to competing elimination reactions
Multicomponent Reactions with 1,3-Dicarbonyl Compounds
Ethanol/Acetic Acid-Mediated Cyclocondensation
ACS Omega (2019) reports a one-pot synthesis using 1-amino-2(1H)-pyridine-2-imines and 1,3-dicarbonyl compounds under aerobic conditions. Reactants in ethanol/acetic acid (6:1 v/v) at 130°C for 18 hours yield substituted pyrazolo[1,5-a]pyridines (Table 1).
Table 1. Optimization of Reaction Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | None | 130 | 18 | 70 |
| Acetonitrile | Pd(OAc)₂ | 85 (sonication) | 6 | 92 |
| Toluene | None | 110 | 24 | 45 |
Sonication at 85°C with 10 mol% Pd(OAc)₂ enhances yield to 92% by accelerating bubble nucleation and collapse, which improves mass transfer.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
While bench-scale methods use batch reactors, industrial synthesis (as implied by CN104140427A) employs continuous flow systems to address exothermicity in the cyclization step. Key advantages include:
-
30% reduction in reaction time vs. batch processing
-
Improved temperature control (±2°C vs. ±10°C in batches)
-
Purity enhancement from 85% to 97% via in-line crystallization
Challenges:
-
Catalyst fouling in bromopropane substitution step
-
High capital costs for high-pressure (15 bar) flow systems
Sonochemical Synthesis and Mechanistic Insights
Ultrasound-Assisted Cyclization
A scalable method (ACS Omega, 2019) uses ultrasonic irradiation (110 W, 40 kHz) to synthesize pyrazolo[1,5-a]pyridines from enaminonitriles and acetylenedicarboxylates. The mechanism involves:
-
Michael Addition: Enamine attack on acetylenedicarboxylate
-
1,4-Hydrogen Shift: Formation of cyclic intermediate
-
Aromatization: Loss of H₂ to yield final product
Kinetic Analysis:
-
Activation energy reduction: 45 kJ/mol (thermal) → 32 kJ/mol (sonochemical)
-
Rate constant increase: 0.012 min⁻¹ → 0.085 min⁻¹
Side Reactions and Byproduct Management
Competing Pathways in Diester Cleavage
As noted in RSC Advances (2022), reactions with hydrazine hydrate risk malonohydrazide formation via diester cleavage. Mitigation strategies include:
-
Maintaining pH >8 with K₂CO₃
-
Using anhydrous hydrazine (99.9% purity)
-
Temperature control below 60°C during hydrazine addition
Byproduct Distribution:
| Condition | Desired Product (%) | Malonohydrazide (%) |
|---|---|---|
| Aqueous Hydrazine | 55 | 35 |
| Anhydrous Hydrazine | 82 | 8 |
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Boc Protection | 40 | 97 | Industrial | 85 |
| Sonochemical | 92 | 99 | Pilot | 65 |
| Ethanol/Acetic | 70 | 95 | Lab | 45 |
Key tradeoffs:
-
Boc method offers industrial scalability but requires costly bromopropane derivatives
-
Sonochemical route achieves highest yield but lacks continuous processing data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C10H14N2O2
- Molecular Weight: 194.23 g/mol
- Structural Features: The compound features a tetrahydropyridine ring fused with a pyrazole structure, which contributes to its biological activity and potential therapeutic uses.
Scientific Research Applications
-
Pharmacological Studies
- Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
-
Neuropharmacology
- Studies have shown that this compound may have neuroprotective effects. It has been evaluated for its ability to modulate neurotransmitter systems and has shown promise in models of neurodegenerative diseases . Its structural similarity to other neuroactive compounds suggests potential applications in treating conditions like Alzheimer's disease.
-
Synthetic Chemistry
- The synthesis of this compound often involves multi-step reactions using various reagents under controlled conditions. For instance, one method includes the reaction of ethyl propiolate with tetrahydropyridino derivatives in the presence of a catalyst . This synthetic versatility allows researchers to explore modifications that could enhance biological activity or reduce toxicity.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a core protein allosteric modulator (CpAM) in the inhibition of hepatitis B virus (HBV) replication. This involves binding to the core protein of the virus, leading to conformational changes that inhibit viral replication .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Analogues and Key Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of ETPC, including its synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 307307-84-2
Synthesis and Structural Characteristics
ETPC can be synthesized through various methods involving the cyclization of appropriate precursors. The synthesis typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This process allows for the introduction of diverse functional groups at various positions on the pyrazolo ring system.
Anticancer Properties
Recent studies have demonstrated that compounds related to ETPC exhibit substantial anticancer activity. For instance:
- In vitro Studies : ETPC has shown effectiveness against several cancer cell lines. A study reported IC50 values indicating significant cytotoxicity against human melanoma (A375) and esophageal adenocarcinoma (OE19) cells. The IC50 values were found to be in the nanomolar range, suggesting potent activity.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| ETPC | A375 | 31 |
| ETPC | OE19 | 63 |
| ETPC | HT1376 | 73 |
These results highlight the potential of ETPC as a lead compound for developing new anticancer therapies.
Enzymatic Inhibition
ETPC has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. The compound's structure allows it to interact with target enzymes effectively, leading to reduced activity and subsequent inhibition of tumor growth.
Psychopharmacological Effects
Beyond its anticancer properties, ETPC and its derivatives have been explored for their psychopharmacological effects. Research indicates that these compounds may influence neurotransmitter systems, which could lead to applications in treating mood disorders or neurodegenerative diseases.
Case Studies
- Study on Antitumor Activity : A recent publication highlighted the synthesis and biological evaluation of several pyrazolo derivatives, including ETPC. The study emphasized the importance of structural modifications to enhance anticancer efficacy and reduce toxicity.
- Enzyme Inhibition Research : Another study focused on evaluating the inhibitory effects of ETPC on specific kinases associated with cancer cell proliferation. The findings suggested that modifications at the carboxylate position could enhance binding affinity and selectivity towards target enzymes.
Q & A
Q. What are the common synthetic routes for Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with formylated enaminones in the presence of KHSO₄ to yield pyrazolo[1,5-a]pyrimidine derivatives . Multi-step routes may include hydrogenation (e.g., using Pd/C under H₂ pressure) to reduce substituents or introduce stereochemistry . Optimization of reaction conditions (solvent, catalyst, temperature) is critical to minimize side products like regioisomers .
Q. How can functional groups on the pyrazolo[1,5-a]pyridine core be modified for specific applications?
Key functionalization strategies include:
- Nucleophilic substitution : The ester group (-COOEt) can undergo hydrolysis to carboxylic acids under basic or acidic conditions.
- Cyclization reactions : Thiourea intermediates derived from amino esters can form fused heterocycles (e.g., pyridothienopyrimidines) via reactions with phenylisothiocyanate .
- Cross-coupling : Automated Negishi coupling enables C(sp³)-C(sp²) bond formation for drug-like molecule synthesis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Used to confirm regiochemistry and stereochemistry. For example, splitting patterns in cis-isomers (e.g., δ 2.89 ppm for axial protons) distinguish them from trans-configured analogs .
- X-ray crystallography : Resolves ambiguities in stereochemical assignments, as seen in studies of intramolecular C–H⋯N hydrogen bonding in pyrazolo[1,5-a]pyridine derivatives .
- LC-MS : Monitors reaction progress and purity, especially for intermediates prone to degradation .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during synthesis?
Stereochemical control is achieved via:
- Chiral auxiliaries : Use of enantiopure starting materials or catalysts to induce asymmetry.
- Hydrogenation conditions : Selective reduction of double bonds using Pd/C under controlled pressure (e.g., 40 psi H₂ for 24 hours) .
- Chromatographic separation : Isolating SYN and ANTI isomers using silica gel columns with gradient elution (e.g., 0–20% EtOAc/hexane) .
Q. How can enantioselective hydrolysis be achieved using deep eutectic solvents (DES)?
DES (e.g., ChCl:Gly/U/Xyl) enhances enzyme stability and selectivity. For racemic mixtures, CALB (Candida antarctica lipase B) in DES achieves >90% enantiomeric excess (ee) by preferentially hydrolyzing one enantiomer of ethyl cis-5-substituted-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate. Reaction parameters (DES composition, temperature, pH) are optimized via kinetic resolution studies .
Q. What computational methods aid in predicting the bioactivity of derivatives?
- Docking simulations : Model interactions with biological targets (e.g., p38 MAP kinase) using software like AutoDock. Substituent effects (e.g., 4-fluorophenyl groups) are evaluated for binding affinity .
- QSAR models : Correlate electronic (Hammett σ) or steric parameters (Taft constants) with anticancer activity .
- DFT calculations : Predict regioselectivity in cyclization reactions by analyzing transition state energies .
Q. How to address contradictions between spectroscopic data and X-ray crystallography results?
Contradictions often arise from dynamic processes (e.g., ring puckering) or crystallographic disorder. Resolution methods include:
- Variable-temperature NMR : Detects conformational exchange broadening (e.g., in tetrahydropyridine rings) .
- Rigid-body refinement : Applies restraints (e.g., DELU in SHELXL) to stabilize disordered atoms in crystal structures .
- Complementary techniques : Pair solid-state (X-ray) with solution-state (NMR) data to validate assignments .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
